2-Acetylindane

Description

BenchChem offers high-quality 2-Acetylindane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylindane including the price, delivery time, and more detailed information at info@benchchem.com.

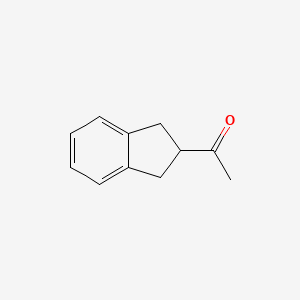

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCRMLBQARGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455708 | |

| Record name | 2-Acetylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33982-85-3 | |

| Record name | 2-Acetylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Acetylindane and Related Isomers

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of acetyl-substituted indanes, with a primary focus on the distinctions and synthetic challenges associated with the 2-acetylindane isomer. While 2-acetylindane itself is not extensively documented in peer-reviewed literature, this guide offers a detailed exploration of its predicted properties and plausible synthetic routes, grounded in established chemical principles. In contrast, the isomeric 5-acetylindane is well-characterized, and a thorough examination of its synthesis and properties is presented to provide a comparative framework. This document is intended for researchers, scientists, and drug development professionals interested in the indane scaffold and its derivatives.

Introduction to the Indane Scaffold

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional nature provides a valuable scaffold for the design of a wide range of therapeutic agents.[1] Acetyl-substituted indanes, in particular, serve as key intermediates in the synthesis of more complex molecules, leveraging the reactivity of the acetyl group for further functionalization. This guide will delve into the chemical intricacies of 2-acetylindane, while also drawing comparisons to its more thoroughly researched isomers.

Chemical Structure and Identification

2-Acetylindane, systematically named 1-(2,3-dihydro-1H-inden-2-yl)ethanone, possesses the chemical formula C₁₁H₁₂O.[2] Its structure is characterized by an acetyl group attached to the second carbon of the indane's cyclopentane ring.

Key Identifiers:

-

IUPAC Name: 1-(2,3-dihydro-1H-inden-2-yl)ethanone[2]

-

Molecular Formula: C₁₁H₁₂O[2]

-

CAS Number: 33982-85-3[2]

-

Molecular Weight: 160.21 g/mol [2]

Below is a 2D representation of the 2-acetylindane structure.

Caption: 2D Structure of 2-Acetylindane

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 160.21 g/mol | PubChem[2] |

| XLogP3 | 1.9 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Refractive Index | 1.5600-1.5640 | ChemBK[3] |

| Density | 1.067±0.06 g/cm³ (Predicted) | ChemBK[3] |

For comparison, the experimentally determined properties of the constitutional isomer, 5-acetylindane , are provided below:

| Property | Experimental Value | Source |

| Melting Point | 85-87 °C | PrepChem.com[4] |

| Boiling Point | 80-85 °C at 1 mmHg | PrepChem.com[4] |

The significant difference in the physical state at room temperature between the predicted liquid state of 2-acetylindane and the solid state of 5-acetylindane highlights the impact of substituent placement on intermolecular forces.

Synthesis of Acetyl-Substituted Indanes

The synthesis of acetyl-substituted indanes is typically achieved through Friedel-Crafts acylation of indane. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the alkyl portion of the indane molecule.

Synthesis of 5-Acetylindane: An Established Protocol

The synthesis of 5-acetylindane is well-documented and proceeds via the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4] The acetyl group preferentially adds to the 5-position of the indane ring due to the electronic and steric influences of the fused ring system.

Experimental Protocol: Synthesis of 5-Acetylindane [4]

-

To a stirred mixture of indane (24 g) and dry benzene (100 ml) at 5-8 °C, add anhydrous aluminum trichloride (25 g) dropwise.

-

Add acetyl chloride (11.8 g) to the mixture while maintaining the temperature at 5-8 °C.

-

Continue stirring at this temperature for 6 hours, or until the evolution of hydrogen chloride gas ceases.

-

Quench the reaction by pouring the mixture onto a mixture of ice (200 g) and 6N hydrochloric acid (100 ml).

-

Separate the organic phase and extract the aqueous phase with benzene.

-

Combine the organic layers, wash with a neutral solution, and dry over magnesium sulfate.

-

Remove the solvent under vacuum.

-

Purify the residue by high-vacuum distillation, collecting the fraction at 80-85 °C (1 mmHg) to yield 5-acetylindane.

Caption: Workflow for the synthesis of 5-acetylindane.

Proposed Synthetic Routes to 2-Acetylindane

The synthesis of 2-acetylindane is more challenging due to the difficulty of directly functionalizing the 2-position of the indane ring. Direct Friedel-Crafts acylation is unlikely to yield the 2-substituted product in significant amounts. Therefore, alternative strategies starting from pre-functionalized indane derivatives are more plausible.

Proposed Route 1: From Indan-2-carboxylic Acid

A viable approach involves the conversion of indan-2-carboxylic acid to 2-acetylindane. This can be achieved through a two-step process:

-

Formation of the Acid Chloride: Indan-2-carboxylic acid can be converted to its corresponding acid chloride, indane-2-carbonyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acylation: The resulting acid chloride can then be reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to introduce the acetyl group. Alternatively, reaction with a Grignard reagent like methylmagnesium bromide could be explored, though this may be more prone to side reactions.

Caption: Proposed synthesis of 2-acetylindane from indan-2-carboxylic acid.

Proposed Route 2: From 2-Indanone

Another potential synthetic pathway starts with 2-indanone. This would likely involve a multi-step sequence, for example, a Wittig-type reaction to introduce a double bond at the 2-position, followed by hydration or another suitable transformation to generate the acetyl group. However, this route may be less direct and potentially lower yielding than the acid chloride route.

Spectroscopic Analysis

As with its physicochemical properties, experimental spectroscopic data for 2-acetylindane is not widely available. The following are predicted spectral characteristics based on the known structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 2-acetylindane is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, corresponding to the four protons on the benzene ring.

-

Aliphatic Protons:

-

A multiplet for the proton at the C2 position.

-

Two sets of multiplets for the diastereotopic protons at the C1 and C3 positions.

-

-

Acetyl Protons: A sharp singlet at approximately δ 2.1-2.2 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display signals corresponding to all 11 carbon atoms in unique chemical environments.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 205-215 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-145 ppm.

-

Aliphatic Carbons: Signals for the C1, C2, and C3 carbons of the cyclopentane ring.

-

Acetyl Carbon: A signal for the methyl carbon of the acetyl group, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-acetylindane would be dominated by a strong absorption band corresponding to the carbonyl stretch.

-

C=O Stretch: A strong, sharp peak in the region of 1705-1725 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically observed just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic fragmentations of the indane core.

Chemical Reactivity and Potential Applications

The reactivity of 2-acetylindane is largely dictated by the acetyl group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

While specific applications for 2-acetylindane are not well-documented, its structure suggests potential as an intermediate in the synthesis of:

-

Pharmaceuticals: The indane scaffold is present in numerous bioactive molecules.[1] 2-Acetylindane could serve as a starting material for the synthesis of novel drug candidates.

-

Fine Chemicals: As a functionalized indane derivative, it could be used in the synthesis of fragrances, agrochemicals, and other specialty chemicals.

Safety and Handling

Conclusion

2-Acetylindane represents an intriguing but underexplored member of the acetyl-substituted indane family. While its constitutional isomer, 5-acetylindane, is readily synthesized and well-characterized, the 2-substituted isomer presents synthetic challenges that have likely contributed to the scarcity of data in the scientific literature. The proposed synthetic routes outlined in this guide offer plausible pathways for its preparation, which would enable a full experimental characterization of its chemical and physical properties. Further research into this and other less-explored indane derivatives could unveil new opportunities in medicinal chemistry and materials science.

References

-

PubChem. 2-Acetylindane. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 5-acetylindane. [Link]

-

ChemBK. 1-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ETHANONE. [Link]

-

ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Link]

Sources

2-Acetylindane CAS number and molecular formula

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Acetylindane (CAS No: 33982-85-3).

Abstract

2-Acetylindane, with the CAS registry number 33982-85-3 and molecular formula C₁₁H₁₂O, is a ketone derivative of indane.[1] The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This technical guide provides a comprehensive overview of 2-Acetylindane, including its chemical identity, synthesis methodologies, physicochemical properties, and known applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

2-Acetylindane, systematically named 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone with a molecular weight of 160.21 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered ring, with an acetyl group attached to the second position of the cyclopentane ring.

Table 1: Physicochemical Properties of 2-Acetylindane

| Property | Value | Source |

| CAS Number | 33982-85-3 | |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)ethanone | |

| Canonical SMILES | CC(=O)C1CC2=CC=CC=C2C1 | |

| InChI Key | TYYCRMLBQARGGU-UHFFFAOYSA-N |

Synthesis of 2-Acetylindane: A Mechanistic Perspective

The synthesis of 2-Acetylindane can be approached through several synthetic routes, primarily involving the functionalization of an indane or indanone precursor. A logical and efficient pathway commences from indan-2-carboxylic acid. This approach offers good control over the regiochemistry of the acetyl group.

Proposed Synthetic Pathway from Indan-2-carboxylic Acid

A robust method for the synthesis of 2-Acetylindane involves the conversion of indan-2-carboxylic acid to its corresponding acid chloride, followed by a reaction with a suitable organometallic reagent.

Caption: Proposed synthetic pathway for 2-Acetylindane.

Step 1: Formation of Indan-2-carbonyl Chloride

The initial step involves the conversion of indan-2-carboxylic acid to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence the reaction conditions and work-up procedure. Thionyl chloride is often preferred for its cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Step 2: Ketone Formation

The resulting indan-2-carbonyl chloride is a highly reactive electrophile. To introduce the acetyl group, it is reacted with a nucleophilic source of a methyl group. A common and effective method is the use of an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or dimethylcadmium. While Grignard reagents are highly reactive, they can sometimes lead to the formation of tertiary alcohol byproducts through a second addition to the newly formed ketone. The use of organocadmium reagents, which are less reactive, can often provide a cleaner conversion to the ketone.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of 2-Acetylindane based on the pathway described above. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Indan-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF)

-

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Part A: Synthesis of Indan-2-carbonyl Chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve indan-2-carboxylic acid in anhydrous DCM.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude indan-2-carbonyl chloride is typically used in the next step without further purification.

Part B: Synthesis of 2-Acetylindane

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of methylmagnesium bromide in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the crude indan-2-carbonyl chloride from Part A in anhydrous THF and add it to the dropping funnel.

-

Add the solution of indan-2-carbonyl chloride dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-Acetylindane.

Analytical Characterization

The structural confirmation and purity assessment of 2-Acetylindane are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indane ring, and a singlet for the methyl protons of the acetyl group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z = 160.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the carbonyl group of the ketone, typically with a strong absorption band in the region of 1700-1725 cm⁻¹.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the purity of the synthesized compound.

Applications in Drug Discovery and Development

The indane and indanone moieties are recognized as important pharmacophores in medicinal chemistry. They are present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3] The rigid bicyclic structure of the indane core serves as a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.

While specific biological activities for 2-Acetylindane itself are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in the synthesis of more complex pharmaceutical agents. The acetyl group can serve as a handle for further chemical modifications, such as:

-

Reduction to the corresponding secondary alcohol, which can be further functionalized.

-

Oxidation to a carboxylic acid derivative.

-

Condensation reactions at the α-carbon of the ketone.

-

Conversion to an oxime , which can be a precursor to amines or other functional groups.

Derivatives of indane have been explored for various therapeutic applications, including their use as cardiovascular drugs and in the treatment of neurodegenerative diseases.[4] For instance, certain indane derivatives have been investigated for their potential as antiarrhythmic agents.[4] The development of novel indane-based compounds continues to be an active area of research in the pharmaceutical industry.

Safety and Handling

Detailed safety information for 2-Acetylindane is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Acetylindane is a valuable chemical entity with a straightforward synthesis from readily available starting materials. Its indane core makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a useful resource for chemists and pharmaceutical scientists. Further research into the biological profile of 2-Acetylindane and its derivatives may unveil novel therapeutic opportunities.

References

-

PubChem. 2-Acetylindane. National Center for Biotechnology Information. [Link]

- Google Patents. AU609052B2 - New derivatives of indane, the process for their preparation, the new intermediates obtained, their use as medicaments and the pharmaceutical compositions containing them.

- Google Patents. IL46644A0 - New indane derivatives,their production and pharmaceutical compositions containing them.

- Google Patents.

- Google Patents. WO1997020802A1 - Indane dimer compounds and their pharmaceutical use.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). [Link]

-

PubMed. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

-

PubMed. Recent developments in biological activities of indanones. [Link]

-

ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

Sources

- 1. 2-Acetylindane | C11H12O | CID 11116341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1997020802A1 - Indane dimer compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 4. AU609052B2 - New derivatives of indane, the process for their preparation, the new intermediates obtained, their use as medicaments and the pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Acetylindane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indane Scaffold and the Emergence of 2-Acetylindane

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure provides a defined orientation for pendant functional groups, making it a valuable building block for the design of molecules with specific biological activities or material properties. While substitution on the aromatic ring of indane has been extensively studied, functionalization of the aliphatic cyclopentane ring, particularly at the 2-position, offers unique steric and electronic properties. 2-Acetylindane, or 1-(2,3-dihydro-1H-inden-2-yl)ethanone, represents a key derivative with a reactive carbonyl group at this strategic position, opening avenues for a diverse range of chemical transformations and the synthesis of novel compounds.

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-Acetylindane, with a focus on scientifically robust synthetic methodologies, mechanistic insights, and detailed characterization.

Retrosynthetic Analysis and Strategic Approaches to Synthesis

A retrosynthetic analysis of 2-acetylindane reveals several potential synthetic disconnections. The most logical approach involves the formation of the acetyl group at the C-2 position of a pre-existing indane skeleton. Direct Friedel-Crafts acylation of indane is not a viable strategy as it would preferentially occur on the electron-rich aromatic ring. Therefore, successful syntheses necessitate starting with an indane derivative already functionalized at the 2-position.

Two primary strategies emerge from this analysis:

-

Functionalization of 2-Indanone: Utilizing the commercially available 2-indanone as a starting material, the acetyl group can be introduced through various carbon-carbon bond-forming reactions at the α-position to the carbonyl group.

-

Modification of Indan-2-carboxylic Acid: Starting with indan-2-carboxylic acid, the carboxyl group can be converted into an acetyl group through a series of well-established organic transformations.

This guide will focus on the latter approach, which offers a high degree of control and generally proceeds with good yields.

Synthesis of 2-Acetylindane via Indan-2-carboxylic Acid

This synthetic route is a reliable and well-documented method for the preparation of 2-acetylindane. It involves a two-step process starting from indan-2-carboxylic acid.

Experimental Workflow

Caption: Overall workflow for the synthesis of 2-Acetylindane from Indan-2-carboxylic Acid.

Step 1: Synthesis of Indan-2-carbonyl Chloride

The initial step involves the conversion of indan-2-carboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Mechanism:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the acid chloride.

Caption: Simplified mechanism of acid chloride formation.

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indan-2-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude indan-2-carbonyl chloride is typically used in the next step without further purification.

Self-Validation: The formation of the acid chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher frequency (typically >1750 cm⁻¹) in the IR spectrum.

Step 2: Synthesis of 2-Acetylindane from Indan-2-carbonyl Chloride

The final step involves the reaction of the indan-2-carbonyl chloride with an organometallic reagent to form the ketone. While Grignard and organolithium reagents are potent nucleophiles, they are often too reactive and can lead to the formation of tertiary alcohol byproducts through a second addition to the newly formed ketone.[1][2] To avoid this, less reactive organometallic reagents such as organocadmium or organocuprate (Gilman) reagents are preferred.[3][4][5]

Reaction Mechanism with Organocadmium Reagents:

Organocadmium reagents are prepared in situ from a Grignard reagent and cadmium chloride. The reaction with the acid chloride proceeds via a nucleophilic acyl substitution. The less nucleophilic nature of the organocadmium reagent prevents the secondary reaction with the ketone product.[3]

Caption: Mechanism of acylation using an organocadmium reagent.

Detailed Protocol:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting magnesium turnings (2.2 eq) with methyl iodide or methyl bromide (2.2 eq) in anhydrous diethyl ether.

-

To the freshly prepared Grignard reagent, slowly add anhydrous cadmium chloride (1.0 eq) at 0 °C. Stir the mixture for about an hour to allow for the formation of dimethylcadmium.

-

In a separate flask, dissolve the crude indan-2-carbonyl chloride (1.0 eq) in anhydrous benzene or toluene.

-

Slowly add the solution of the acid chloride to the dimethylcadmium reagent at room temperature.

-

Reflux the reaction mixture for 1-2 hours.

-

After cooling, carefully quench the reaction by the slow addition of crushed ice and then dilute hydrochloric acid to dissolve the magnesium and cadmium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-acetylindane.

Self-Validation: The successful synthesis of 2-acetylindane can be confirmed by the disappearance of the acid chloride starting material and the appearance of the characteristic signals for the acetyl group in the ¹H and ¹³C NMR spectra.

Characterization of 2-Acetylindane

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-acetylindane.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the indane ring, the methylene protons of the cyclopentane ring, a methine proton at the 2-position, and a singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group (typically >200 ppm), the aromatic carbons, the aliphatic carbons of the indane ring, and the methyl carbon of the acetyl group.[6] |

| IR Spectroscopy | A strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone is a key diagnostic peak. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-acetylindane (160.21 g/mol ).[7] |

Note: Specific chemical shift values can vary slightly depending on the solvent and the NMR instrument's field strength.

Conclusion and Future Perspectives

The synthesis of 2-acetylindane via the modification of indan-2-carboxylic acid provides a robust and reliable method for accessing this valuable chemical intermediate. The use of less reactive organometallic reagents like organocadmium or organocuprates is crucial for preventing over-addition and achieving high yields of the desired ketone. The strategic placement of the acetyl group at the 2-position of the indane scaffold makes 2-acetylindane a versatile building block for the synthesis of a wide array of more complex molecules. Its potential applications in the development of novel pharmaceuticals and advanced materials warrant further exploration by researchers and drug development professionals. The methodologies and characterization data presented in this guide serve as a solid foundation for future synthetic endeavors and the discovery of new chemical entities based on the 2-acetylindane core.

References

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved January 12, 2026, from [Link]

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasodilation Properties of Indanone-based Chalcones. Retrieved January 12, 2026, from [Link]

-

Flynn, P. F., & Service, C. A. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved January 12, 2026, from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-indancarboxylic acid. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetylindane. PubChem. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. Retrieved January 12, 2026, from [Link]

-

designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). On the Reaction between Methyllithium and Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

UNH Scholars' Repository. (n.d.). DISPLACEMENT OF HALOGEN BY ORGANOCADMIUM REAGENTS IN ALPHA-HALO CARBONYL COMPOUNDS. Retrieved January 12, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Same set of carboxylate reagents yielding two different products with an alkylide. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

51C Chapter 20 S'15NEW. (n.d.). Retrieved January 12, 2026, from [Link]

-

Radboud University. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2017). Synthesis of Trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g] Indazoles: Evaluation as Inhibitors of β-hematin Formation. Retrieved January 12, 2026, from [Link]

-

PubMed. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 12, 2026, from [Link]

-

YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

-

Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. designer-drug.com [designer-drug.com]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Acetylindane: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Acetylindane, with the systematic IUPAC name 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] Its structure, featuring an indane moiety linked to an acetyl group, makes it a molecule of interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used in this guide for the carbon and hydrogen atoms of 2-acetylindane is presented below.

Caption: Molecular structure and atom numbering of 2-acetylindane.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-acetylindane.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-acetylindane is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 2-Acetylindane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H4, H5, H6, H7 | 7.10 - 7.30 | Multiplet | 4H | - |

| H2 | 3.50 - 3.70 | Multiplet | 1H | - |

| H1, H3 | 2.80 - 3.20 | Multiplet | 4H | - |

| H10 | 2.15 | Singlet | 3H | - |

Interpretation and Rationale:

-

Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.10 and 7.30 ppm. Due to the ortho, meta, and para coupling, this signal will likely appear as a complex multiplet.

-

Methine Proton (H2): The proton at the C2 position is attached to a carbon bearing the acetyl group, which is an electron-withdrawing group. This deshielding effect will shift its resonance downfield, predicted to be in the range of δ 3.50 - 3.70 ppm. It will be coupled to the adjacent methylene protons (H1 and H3), resulting in a multiplet.

-

Methylene Protons (H1, H3): The four protons of the two methylene groups in the five-membered ring are diastereotopic. They are adjacent to the chiral center at C2 and the benzene ring, leading to complex splitting patterns. Their chemical shifts are expected to be in the range of δ 2.80 - 3.20 ppm and will appear as a multiplet due to geminal and vicinal coupling.

-

Acetyl Protons (H10): The three equivalent protons of the methyl group in the acetyl moiety are not coupled to any other protons and will, therefore, appear as a sharp singlet at approximately δ 2.15 ppm. This is a characteristic chemical shift for a methyl ketone.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Acetylindane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C8 (C=O) | 208 - 212 |

| C3a, C7a | 140 - 145 |

| C4, C5, C6, C7 | 124 - 128 |

| C2 | 45 - 50 |

| C1, C3 | 30 - 35 |

| C10 | 28 - 32 |

Interpretation and Rationale:

-

Carbonyl Carbon (C8): The carbon of the ketone carbonyl group is highly deshielded and is expected to have the largest chemical shift, typically in the range of δ 208 - 212 ppm.

-

Aromatic Quaternary Carbons (C3a, C7a): The two quaternary carbons of the benzene ring that are part of the fusion with the five-membered ring will appear in the downfield region of the aromatic signals, predicted between δ 140 - 145 ppm.

-

Aromatic CH Carbons (C4, C5, C6, C7): The four protonated aromatic carbons will resonate in the typical aromatic region of δ 124 - 128 ppm.

-

Methine Carbon (C2): The carbon atom at the C2 position, attached to the acetyl group, will be deshielded and is predicted to appear in the δ 45 - 50 ppm range.

-

Methylene Carbons (C1, C3): The two equivalent methylene carbons in the five-membered ring are expected to have chemical shifts in the aliphatic region, around δ 30 - 35 ppm.

-

Acetyl Methyl Carbon (C10): The carbon of the methyl group in the acetyl moiety will be found in the upfield region of the spectrum, typically between δ 28 - 32 ppm.

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-acetylindane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2-Acetylindane

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3070 - 3010 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic (CH₂, CH) |

| ~1715 | Strong | C=O stretch | Ketone |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1360 | Medium | C-H bend | CH₃ |

| 750 - 730 | Strong | C-H bend | ortho-disubstituted aromatic |

Interpretation and Rationale:

-

C-H Stretching Vibrations: The spectrum will show absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Carbonyl Stretching Vibration: The most characteristic and intense absorption will be the C=O stretch of the ketone group, expected around 1715 cm⁻¹. This is a strong indicator of the presence of the acetyl group.

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

-

C-H Bending Vibrations: The bending vibration of the methyl group is expected around 1360 cm⁻¹. Strong out-of-plane C-H bending absorptions in the 750-730 cm⁻¹ region would be indicative of an ortho-disubstituted benzene ring pattern within the indane structure.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Acetylindane

| m/z | Proposed Fragment |

| 160 | [C₁₁H₁₂O]⁺˙ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 117 | [M - CH₃CO]⁺ |

| 115 | [C₉H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak (M⁺˙) is expected at an m/z value of 160, corresponding to the molecular weight of 2-acetylindane.

-

Loss of a Methyl Group: Fragmentation involving the loss of the methyl radical from the acetyl group would result in a peak at m/z 145.

-

Loss of the Acetyl Group: Cleavage of the bond between the indane ring and the acetyl group would lead to the indanyl cation at m/z 117.

-

Indenyl Cation: Further fragmentation of the indanyl cation can lead to the stable indenyl cation at m/z 115 through the loss of two hydrogen atoms.

-

Acylium Ion: The acetyl group can also form a stable acylium ion, which would give a prominent peak at m/z 43. This is a characteristic fragment for methyl ketones.

Caption: Predicted mass spectrometry fragmentation pathway for 2-acetylindane.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-acetylindane. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. By understanding the anticipated spectral features, scientists and drug development professionals can confidently identify and characterize 2-acetylindane in their research endeavors, ensuring the integrity and progression of their work.

References

-

PubChem. 2-Acetylindane. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Acetylindane

Introduction: The Significance of the Indane Scaffold in Modern Drug Discovery

The indane framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions. Molecules incorporating this motif have shown a wide spectrum of biological activities, from acetylcholinesterase inhibitors used in Alzheimer's disease to potent antiviral and anticancer agents. 2-Acetylindane (1-(2,3-dihydro-1H-inden-2-yl)ethanone) is a functionalized derivative of this core structure. The introduction of a ketone functionality at the 2-position provides a versatile chemical handle for further synthetic elaboration, making it a compound of significant interest for researchers and drug development professionals exploring new chemical space. This guide offers a comprehensive overview of its known physical and chemical properties, proposed synthetic routes, and potential applications, grounded in established chemical principles.

Molecular Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. 2-Acetylindane is systematically named and cataloged under several identifiers across various chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)ethanone | [1] |

| CAS Number | 33982-85-3 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Canonical SMILES | CC(=O)C1CC2=CC=CC=C2C1 | [1] |

| InChI Key | TYYCRMLBQARGGU-UHFFFAOYSA-N | [1] |

| Common Synonyms | 2-Acetylindane, 1-Indan-2-yl-ethanone | [1] |

Physicochemical and Computed Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery. While extensive experimental data for 2-acetylindane is not widely published, a combination of reported values and computational predictions provides a solid profile.

| Property | Value | Type | Source(s) |

| Appearance | Liquid | Experimental | [2] |

| Boiling Point | 134-135 °C (at 11 Torr) | Experimental | [3] |

| Density | 1.069 ± 0.06 g/cm³ | Predicted | [3] |

| LogP (Octanol/Water) | 1.9 | Computed | [1] |

| Topological Polar Surface Area | 17.1 Ų | Computed | [1] |

| Refractive Index | 1.53 ± 0.02 | Predicted | N/A |

| Molar Refractivity | 47.5 ± 0.3 cm³ | Predicted | N/A |

Synthesis and Manufacturing Pathways

A validated, step-by-step experimental protocol for the synthesis of 2-acetylindane is not prominently available in peer-reviewed literature. However, based on fundamental principles of organic synthesis, a robust and plausible pathway can be designed starting from commercially available indan-2-carboxylic acid. This proposed route offers high theoretical efficiency and control.

Proposed Synthesis Workflow: Acylation via an Acid Chloride Intermediate

This method involves the conversion of a carboxylic acid to a more reactive acid chloride, followed by acylation using an organocuprate reagent (a Gilman reagent), which is known for its high selectivity in forming ketones without over-addition.

Caption: Proposed synthetic workflow for 2-Acetylindane.

Detailed Hypothetical Protocol

Causality: This protocol is designed for high yield and purity. Thionyl chloride efficiently creates the reactive acid chloride. The use of a Gilman reagent at low temperatures is crucial to prevent side reactions and ensures the reaction stops at the ketone stage, a common challenge with more reactive organometallics like Grignard reagents.

-

Acid Chloride Formation:

-

To a solution of indan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

-

Once the reaction is complete (monitored by TLC or IR), remove the solvent and excess thionyl chloride under reduced pressure to yield crude indan-2-carbonyl chloride.

-

-

Gilman Reagent Preparation (in a separate flask):

-

To a suspension of copper(I) iodide (0.5 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add methyl lithium (1.0 eq) dropwise at -78 °C.

-

Allow the solution to stir for 30 minutes at low temperature until the Gilman reagent, lithium dimethylcuprate, forms as a clear solution.

-

-

Acylation:

-

Dissolve the crude indan-2-carbonyl chloride from Step 1 in anhydrous diethyl ether.

-

Add this solution dropwise to the freshly prepared Gilman reagent at -78 °C.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-acetylindane.

-

Chemical Reactivity and Derivatization

The reactivity of 2-acetylindane is dominated by its ketone functional group, providing a gateway for numerous chemical transformations relevant to drug development.

Key Reaction Classes:

-

Reduction: The carbonyl can be reduced to a secondary alcohol (2-(1-hydroxyethyl)indane) using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for ethers or esters.

-

Oxidative Cleavage: Strong oxidizing agents can cleave the acetyl group, though this is less common synthetically.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A prime example is the Grignard reaction, which can be used to introduce a variety of alkyl or aryl groups, leading to tertiary alcohols.[4][5]

-

Reductive Amination: The ketone can be converted into an amine (e.g., 2-aminoindane) via its oxime or through direct reductive amination, a crucial transformation for introducing basic nitrogen atoms often found in pharmacologically active molecules.[6]

-

Alpha-Halogenation: The α-carbon can be halogenated under acidic or basic conditions, creating intermediates for further substitution reactions.

Representative Reaction: Grignard Addition

The addition of an organomagnesium halide (Grignard reagent) to the ketone is a fundamental C-C bond-forming reaction.

Caption: General workflow for a Grignard reaction with 2-Acetylindane.

Predicted Spectroscopic Analysis

While experimental spectra for 2-acetylindane are not available in public repositories, its structure allows for a highly accurate prediction of its key spectroscopic features. This analysis is vital for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.10 - 7.25 | Multiplet (m) | 4H | Standard chemical shift for protons on a benzene ring. |

| CH (1H) at C2 | 3.40 - 3.60 | Quintet (p) | 1H | Deshielded by the adjacent carbonyl and coupled to the four benzylic protons. |

| Benzylic CH₂ (4H) at C1/C3 | 2.80 - 3.20 | Doublet of Doublets (dd) | 4H | Diastereotopic protons coupled to each other and the C2 proton. |

| Methyl CH₃ (3H) | 2.15 | Singlet (s) | 3H | Characteristic shift for a methyl ketone with no adjacent protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | 208 - 212 | Typical range for a ketone carbonyl carbon. |

| Aromatic (C, quat) | 140 - 145 | Quaternary carbons at the ring fusion. |

| Aromatic (CH) | 124 - 128 | Aromatic methine carbons. |

| CH at C2 | 45 - 50 | Aliphatic methine deshielded by the carbonyl group. |

| Benzylic CH₂ at C1/C3 | 30 - 35 | Aliphatic methylene carbons adjacent to the aromatic ring. |

| Methyl CH₃ | 28 - 30 | Aliphatic methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (sp²) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³) |

| 1710-1715 | C=O Stretch | Ketone (strong, sharp) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a clear molecular ion peak and a characteristic fragmentation pattern.

| m/z Value | Ion | Fragmentation Pathway |

| 160 | [M]⁺ | Molecular Ion |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 117 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |

| 43 | [CH₃CO]⁺ | Acylium ion (often the base peak) |

Applications in Research and Drug Development

While specific biological activities for 2-acetylindane have not been extensively reported, its value lies in its potential as a versatile building block for synthesizing more complex molecules with therapeutic promise.

-

Scaffold for CNS Agents: The indane core is present in several centrally active compounds. The functional handle on 2-acetylindane allows for the construction of libraries of compounds to be screened for neurological targets.

-

Precursor to Bioactive Amines: As previously mentioned, 2-acetylindane can be readily converted to 2-aminoindane and its derivatives. 2-Aminoindane is a known psychoactive compound and a research chemical, and its rigid structure makes it an interesting scaffold for designing receptor ligands.[6]

-

Fragment-Based Drug Design (FBDD): The molecule itself is an ideal candidate for FBDD campaigns. Its size, LogP, and reactive handle fit the profile of a fragment that can be screened for binding to protein targets, with subsequent optimization efforts focused on growing the molecule from the acetyl group.

Safety, Handling, and Storage

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Acetylindane (CAS 33982-85-3) was not found in publicly available databases. The following guidelines are based on the general properties of aromatic ketones and should be supplemented by a compound-specific SDS when available.

-

Hazard Overview: Expected to be harmful if swallowed and may cause skin and eye irritation.[7][8] Combustible liquid.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Prevent the formation of aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

13 C CPMAS NMR spectrum of solid 2-acetylindan-1,3-dione and Pb(2AID) 2 complexes. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

-

2-Acetylindane | C11H12O | CID 11116341. PubChem. Available at: [Link] (Accessed: January 12, 2026).

-

Safety Data Sheet. Angene Chemical. Available at: [Link] (Accessed: January 12, 2026).

-

1-(1H-inden-2-yl)ethanone. ChemSynthesis. Available at: [Link] (Accessed: January 12, 2026).

-

Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

-

117635-21-9,1,4-Dibromo-2,5-dihexylbenzene. AccelaChem. Available at: [Link] (Accessed: January 12, 2026).

-

Indanone synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed: January 12, 2026).

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link] (Accessed: January 12, 2026).

-

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | C13H16O. PubChem. Available at: [Link] (Accessed: January 12, 2026).

-

2-indanone. Organic Syntheses Procedure. Available at: [Link] (Accessed: January 12, 2026).

-

1-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ETHANONE. ChemBK. Available at: [Link] (Accessed: January 12, 2026).

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link] (Accessed: January 12, 2026).

-

Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. SpectraBase. Available at: [Link] (Accessed: January 12, 2026).

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link] (Accessed: January 12, 2026).

-

Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. PubChem. Available at: [Link] (Accessed: January 12, 2026).

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link] (Accessed: January 12, 2026).

-

Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link] (Accessed: January 12, 2026).

-

Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][9] Addition and Oxidative Coupling Reactions. ACS Omega. Available at: [Link] (Accessed: January 12, 2026).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

-

13-C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link] (Accessed: January 12, 2026).

-

2-Indanone | C9H8O | CID 11983. PubChem. Available at: [Link] (Accessed: January 12, 2026).

-

5-Acetylindane | C11H12O | CID 138158. PubChem. Available at: [Link] (Accessed: January 12, 2026).

-

1-Indanone. Wikipedia. Available at: [Link] (Accessed: January 12, 2026).

-

Derivatization in Mass Spectrometry—2. Acylation. European Journal of Mass Spectrometry. Available at: [Link] (Accessed: January 12, 2026).

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

-

1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link] (Accessed: January 12, 2026).

-

Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Cheméo. Available at: [Link] (Accessed: January 12, 2026).

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link] (Accessed: January 12, 2026).

-

2-Acetyl-5-norbornene. NIST WebBook. Available at: [Link] (Accessed: January 12, 2026).

Sources

- 1. 2-Acetylindane | C11H12O | CID 11116341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- (9CI) [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Acetylindane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylindane, a derivative of the indane scaffold, represents a core structural motif in numerous pharmacologically active compounds and functional materials. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a cornerstone for any successful research and development endeavor. In the context of drug discovery, poor solubility can impede absorption and lead to unreliable in vitro results, while instability can compromise shelf-life, efficacy, and safety. This guide provides a detailed exploration of the anticipated solubility and stability characteristics of 2-acetylindane, grounded in established scientific principles and regulatory guidelines. It further outlines comprehensive, field-proven methodologies for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data.

Part 1: Solubility Profile of 2-Acetylindane

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The structure of 2-acetylindane, featuring a nonpolar indane ring system and a polar acetyl group, suggests a nuanced solubility profile.

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of 2-acetylindane in various solvents can be predicted. The bicyclic indane core imparts significant nonpolar character, while the acetyl group introduces polarity through its carbonyl moiety.

Table 1: Predicted Qualitative Solubility of 2-Acetylindane

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The nonpolar indane ring system will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar acetyl group can engage in dipole-dipole interactions with these solvents. The overall nonpolar character of the molecule will also contribute to solubility. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The acetyl group can act as a hydrogen bond acceptor. However, the large nonpolar surface area of the indane moiety is expected to limit solubility in highly polar, hydrogen-bonding solvents like water. Solubility is expected to be higher in alcohols compared to water due to the presence of their alkyl chains. |

Experimental Determination of Solubility

To move beyond qualitative predictions, empirical determination of solubility is essential. Two key types of solubility measurements are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[1][2]

1. Kinetic Solubility Assay

This high-throughput method is valuable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[1][3][4] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2][5]

Experimental Protocol: Kinetic Solubility Determination of 2-Acetylindane

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-acetylindane in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the target concentration.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[2]

-

Analysis: Determine the concentration of the dissolved compound using one of the following methods:

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[1][6] It involves equilibrating an excess of the solid compound in a solvent over a longer period.[1][7]

Experimental Protocol: Thermodynamic Solubility Determination of 2-Acetylindane

-

Sample Preparation: Add an excess amount of solid 2-acetylindane to a series of vials containing the desired solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

-

Quantification: Accurately determine the concentration of 2-acetylindane in the clear filtrate using a validated analytical method, such as HPLC-UV, with a standard calibration curve.

Visualization of Solubility Workflow

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: Stability Profile of 2-Acetylindane

Assessing the chemical stability of 2-acetylindane is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment, providing insights into the intrinsic stability of the molecule.[8][9][10] These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[11]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10]

Table 2: Conditions for Forced Degradation Studies of 2-Acetylindane

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for 2-Acetylindane |

| Acidic Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature to elevated temperatures.[8] | The ketone functional group is generally stable to hydrolysis. However, extreme conditions could potentially promote reactions involving the indane ring. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature to elevated temperatures.[8] | Similar to acidic conditions, the ketone is expected to be relatively stable. Enolate formation under strong basic conditions could lead to other reactions. |

| Oxidation | 3-30% H₂O₂ at room temperature.[8] | The benzylic protons on the indane ring are susceptible to oxidation. The acetyl group could also be a site of oxidative cleavage. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH). | Potential for decomposition, although the core structure is expected to be thermally robust under typical storage conditions. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13] | Aromatic ketones can be susceptible to photochemical reactions, such as Norrish type I or II reactions, or photoreduction. |

Experimental Protocol: Forced Degradation Study of 2-Acetylindane

-

Sample Preparation: Prepare solutions of 2-acetylindane (e.g., 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photostability, use both solid and solution samples.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under ambient conditions.

-

Sample Quenching: After the exposure period, neutralize acidic and basic samples.

-

Analysis: Analyze all samples, including the control, using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV detection. This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of 2-acetylindane to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.

-

Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to elucidate the structures of the degradation products.

Visualization of Forced Degradation Workflow

Caption: Workflow for a forced degradation study of 2-acetylindane.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-acetylindane, critical for its application in research and development. While theoretical predictions offer initial guidance, the detailed experimental protocols provided herein are essential for generating the robust, empirical data required for informed decision-making. Adherence to established guidelines, such as those from the ICH, ensures the scientific validity and regulatory acceptability of these studies. By systematically evaluating the solubility and stability of 2-acetylindane, researchers can de-risk their development programs, optimize formulations, and ultimately accelerate the translation of their scientific discoveries.

References

-

ICH Q1A (R2): Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link][14]

-

ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare. [Link][15]

-

Q1A (R2) A deep dive in Stability Studies. YouTube. [Link][11]

-

In vitro solubility assays in drug discovery. PubMed. [Link][1]

-

OECD Guidelines for the Testing of Chemicals. OECD. [Link][16]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link][17]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link][18]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][19]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][9]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link][13]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. evotec.com [evotec.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. youtube.com [youtube.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. caronscientific.com [caronscientific.com]

- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 15. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. dissolutiontech.com [dissolutiontech.com]

Thermodynamic Properties of 2-Acetylindane and Its Analogs: A Guide for Research and Development

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties of 2-acetylindane and its structural analogs. Recognizing the scarcity of direct experimental data for 2-acetylindane, this document establishes a foundational understanding by examining the well-characterized parent molecule, indane, and relevant functional analogs such as 2-adamantanone. We present a detailed exploration of the critical experimental and computational methodologies required to fully characterize these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of existing knowledge and a practical framework for obtaining new thermodynamic data essential for process development, stability analysis, and formulation.

Introduction: The Significance of Thermodynamic Data